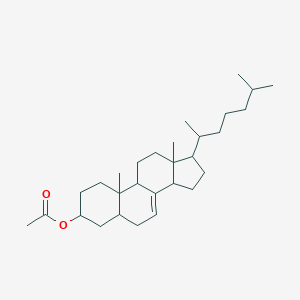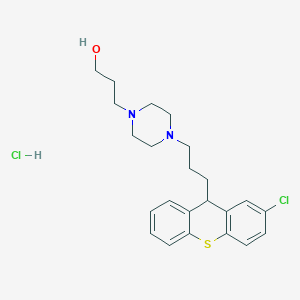
Daxid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Xanthiol hydrochloride is a thioxanthene derivative known for its neuroleptic properties. It is a compound that has been studied for its effects on psychotic symptomatology, with a structure that allows it to replace the phenothiazine nucleus without greatly altering its effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of xanthiol hydrochloride involves the reaction of thioxanthene with hydrochloric acid. The process typically includes the following steps:
Thioxanthene Synthesis: Thioxanthene is synthesized through the cyclization of diphenyl sulfide with sulfur.
Hydrochloride Formation: Thioxanthene is then reacted with hydrochloric acid to form xanthiol hydrochloride.
Industrial Production Methods
Industrial production of xanthiol hydrochloride follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of thioxanthene are synthesized and reacted with hydrochloric acid.
Purification: The product is purified through crystallization and filtration to obtain high-purity xanthiol hydrochloride.
Chemical Reactions Analysis
Types of Reactions
Xanthiol hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to thioxanthene.
Substitution: It can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thioxanthene.
Substitution: Various substituted thioxanthenes.
Scientific Research Applications
Xanthiol hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis.
Biology: Studied for its effects on cellular metabolism and signaling pathways.
Medicine: Investigated for its neuroleptic properties and potential use in treating psychotic disorders.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of xanthiol hydrochloride involves its interaction with neurotransmitter receptors in the brain. It acts as a dopamine antagonist, blocking dopamine receptors and thereby reducing psychotic symptoms. The compound also affects other neurotransmitter systems, including serotonin and norepinephrine pathways .
Comparison with Similar Compounds
Similar Compounds
Thioxanthene: The parent compound of xanthiol hydrochloride.
Phenothiazine: A similar neuroleptic compound with a different core structure.
Chlorpromazine: Another neuroleptic with similar effects but different chemical structure.
Uniqueness
Xanthiol hydrochloride is unique in its ability to replace the phenothiazine nucleus without significantly altering its neuroleptic effects. This makes it a valuable compound in the study and treatment of psychotic disorders .
Properties
CAS No. |
17162-32-2 |
|---|---|
Molecular Formula |
C23H31Cl3N2OS |
Molecular Weight |
489.9 g/mol |
IUPAC Name |
3-[4-[3-(2-chloro-9H-thioxanthen-9-yl)propyl]piperazin-1-yl]propan-1-ol;dihydrochloride |
InChI |
InChI=1S/C23H29ClN2OS.2ClH/c24-18-8-9-23-21(17-18)19(20-5-1-2-7-22(20)28-23)6-3-10-25-12-14-26(15-13-25)11-4-16-27;;/h1-2,5,7-9,17,19,27H,3-4,6,10-16H2;2*1H |
InChI Key |
WCSMSWYAHBNGDC-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCCC2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)CCCO.Cl |
Canonical SMILES |
C1CN(CCN1CCCC2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)CCCO.Cl.Cl |
Synonyms |
XANTHIOLHYDROCHLORIDE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


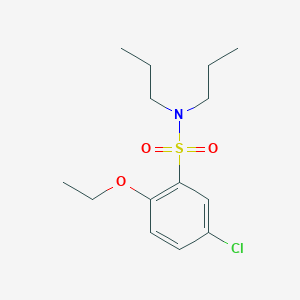
![2-{[(5-Bromo-2-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B230708.png)
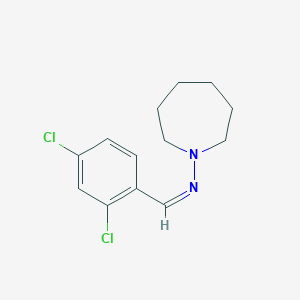

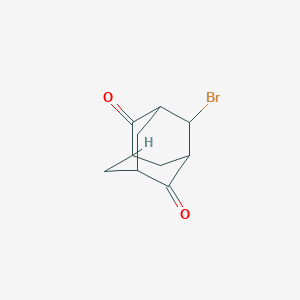
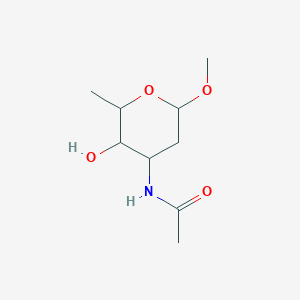
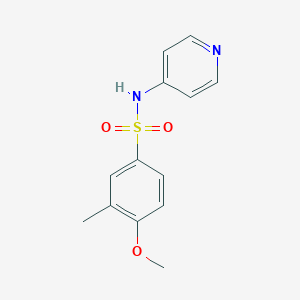
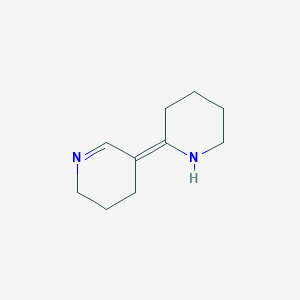
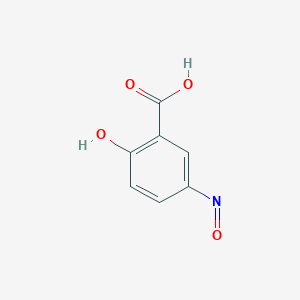
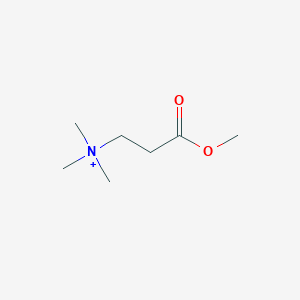
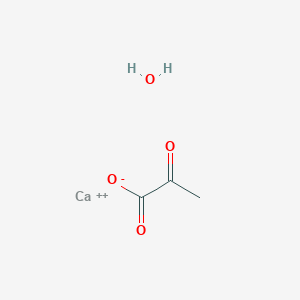
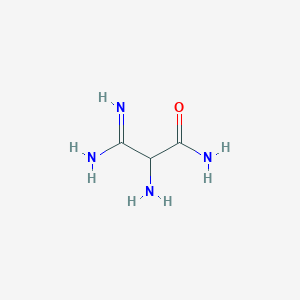
![Hydrazinecarboxamide, 2-[1-(3,4-dimethoxyphenyl)ethylidene]-](/img/structure/B230771.png)
